Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-16-13(15)12(11-7-5-4-6-8-11)14(2)17-9-10-18-14/h4-8,12H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESQPQCIYFSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2(OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244863 | |
| Record name | Ethyl 2-methyl-α-phenyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27762-09-0 | |
| Record name | Ethyl 2-methyl-α-phenyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27762-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-α-phenyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate typically involves the reaction of ethyl 2-phenylacetate with 2-methyl-1,3-dioxolane under acidic conditions. The reaction is catalyzed by a Lewis acid such as zinc chloride or a Brönsted acid like p-toluenesulfonic acid. The reaction mixture is usually refluxed in a suitable solvent like toluene, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and solvents can further enhance the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and dioxolane moieties undergo hydrolysis under distinct conditions:
Ester Hydrolysis
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Basic Conditions : Saponification with aqueous LiOH or NaOH yields the corresponding carboxylic acid. For example, treatment with 1.0 M LiOH in THF at 40°C for 4 hours cleaves the ethyl ester group .
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Acidic Conditions : Hydrolysis with HCl in wet solvents preserves the dioxolane ring but converts the ester to a carboxylic acid .
Dioxolane Ring Opening
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Acid-Catalyzed Hydrolysis : Exposure to aqueous HCl or H2SO4 regenerates the parent carbonyl compound (e.g., ketone or aldehyde). For instance, using 0.1 M HCl in acetone at 25°C removes the dioxolane group selectively .
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Microwave-Assisted Hydrolysis : Enhanced efficiency is observed under microwave irradiation with Brønsted acids (e.g., p-TsOH), achieving >90% conversion in 15 minutes.
Table 1: Hydrolysis Conditions and Outcomes
Reduction Reactions
The ester group is selectively reduced without affecting the dioxolane ring:
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NaBH4/MeOH : Converts the ester to a primary alcohol (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylethanol) at 0°C in 1.5 hours .
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Catalytic Hydrogenation : Pd-C/H2 (0.4 MPa) reduces the ester to alcohol in 85% yield .
Cross-Coupling and Arylation
Palladium-catalyzed reactions enable functionalization:
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Suzuki–Miyaura Coupling : The compound participates in aryl–aryl bond formation using Pd(OAc)2/BINAP and arylboronic acids at 80°C in 1,4-dioxane .
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Enolate Arylation : Pd(0) catalysts facilitate α-arylation with bromoarenes, forming quaternary carbon centers .
Table 2: Cross-Coupling Reaction Parameters
| Reaction | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane | Biaryl derivatives | 72% | |
| Enolate Arylation | Pd(acac)2, Eosin Y, Na(OPiv) | α-Arylated ketones | 81% |
Acid-Catalyzed Deprotection
The dioxolane ring acts as a protecting group for carbonyls:
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Transacetalization : In(OTf)3 in acetone cleaves the dioxolane at room temperature, regenerating ketones in >90% yield .
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Oxidative Deprotection : MnO2 in CH2Cl2 oxidizes the liberated carbonyl to carboxylic acids under mild conditions .
Stability and Reactivity Trends
Scientific Research Applications
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and phenyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate
- CAS No.: 27762-09-0
- Molecular Formula : C₁₄H₁₈O₄
- Molecular Weight : 262.29 g/mol
- Synonyms: Not widely documented, but structurally related to ketalized esters used in fragrances.
Structural Features :
The compound contains a 1,3-dioxolane ring (a cyclic ketal) with a methyl substituent at the 2-position, a phenyl group, and an ethyl ester moiety. The phenyl group distinguishes it from simpler analogs like Fructone-B (Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, CAS 6413-10-1) .
The phenyl group may enhance stability or modify olfactory properties .
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Differences
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Functional and Industrial Relevance
- Fragrance Profile: The phenyl group may impart floral or balsamic notes, contrasting with Fructone-B’s fruity/apple-like aroma . Analogues like Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate are used in niche perfumery for complex accords .
- Stability: Cyclic ketals (e.g., dioxolane rings) enhance hydrolytic stability compared to non-ketalized esters . The phenyl group could further increase stability via aromatic π-stacking interactions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via ketalization or condensation reactions. For example, ethyl acetoacetate can react with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring, followed by phenyl group introduction via nucleophilic substitution or coupling reactions. Triethylamine in acetonitrile is often used to facilitate condensation (e.g., with bromophenylacetate derivatives) . Optimization involves adjusting catalyst concentration (e.g., p-toluenesulfonic acid for ketal formation), temperature (typically 60–80°C), and solvent polarity to maximize yield (>75%) and purity (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms the dioxolane ring (δ ~4.5–5.0 ppm for methylene protons) and phenylacetate ester (δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for OCH₂). The absence of free ketone signals (δ >200 ppm in ¹³C NMR) verifies successful ketal formation .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C-O-C of dioxolane) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 264.3 confirms the molecular formula C₁₄H₁₆O₄ .
Advanced Research Questions
Q. How can stereochemical purity be ensured in derivatives of this compound during asymmetric synthesis?
- Methodological Answer : Chiral resolution techniques, such as chromatography using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)), separate enantiomers. Kinetic resolution via enzymatic ester hydrolysis (e.g., lipase B from Candida antarctica) can also achieve >90% enantiomeric excess (ee). X-ray crystallography (as in phenylacetate derivatives ) or chiral shift reagents in NMR (e.g., Eu(hfc)₃) quantify stereochemical outcomes .
Q. What strategies resolve contradictions in mechanistic data for reactions involving the dioxolane ring?
- Methodological Answer : Competing pathways (e.g., acid-catalyzed ring-opening vs. nucleophilic substitution) are analyzed via isotopic labeling (²H or ¹⁸O tracing) or computational modeling (DFT studies). For example, deuterated ethylene glycol can track proton transfer during ketal formation . Kinetic isotope effects (KIEs) and Hammett plots further elucidate rate-determining steps .
Q. How does the dioxolane ring influence the compound’s stability under varying pH conditions, and what are the implications for drug delivery systems?
- Methodological Answer : The 1,3-dioxolane ring is acid-labile, hydrolyzing to regenerate the ketone under gastric pH (1.5–3.5). Stability studies in buffered solutions (pH 1–7.4) at 37°C, monitored via HPLC, show half-life (t₁/₂) >24 hours at neutral pH but <2 hours under acidic conditions. This pH sensitivity makes it suitable for enteric-coated prodrugs targeting intestinal absorption .
Applications in Pharmaceutical Research
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : It serves as a masked ketone precursor in multi-step syntheses. For example, hydrolysis of the dioxolane ring releases a reactive ketone for subsequent Knoevenagel condensations or Grignard additions. Derivatives like 4-hydroxy-3-phenylfuran-2(5H)-ones, synthesized from this compound, exhibit antibacterial and anticancer activity in cell-based assays (IC₅₀ ~10–50 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
